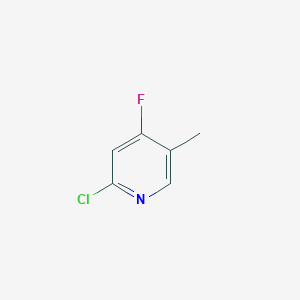

2-Chloro-4-fluoro-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVIZRBXRJNKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595845 | |

| Record name | 2-Chloro-4-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-24-4 | |

| Record name | 2-Chloro-4-fluoro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluoro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Fluoro 5 Methylpyridine and Analogous Pyridines

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The electron-deficient nature of the pyridine ring presents unique challenges for direct functionalization. Consequently, a variety of strategic approaches have been developed to achieve regioselective substitution.

Regioselective Halogenation and Fluorination Techniques

Direct halogenation of the pyridine ring can be difficult due to poor regioselectivity and reactivity. acs.org Electrophilic aromatic substitution (EAS) on pyridines is an electronically mismatched process that often requires harsh conditions, such as high temperatures and the use of strong acids, and typically results in a mixture of regioisomers. chemrxiv.org

To overcome these limitations, several strategies have been devised:

Pyridine N-oxides: Activation of the pyridine ring through N-oxidation is a common strategy to facilitate halogenation. The N-oxide increases the electron density of the ring, making it more susceptible to electrophilic attack. Halogenation of pyridine N-oxides using reagents like phosphorus oxyhalides (POX₃), thionyl chloride (SOX₂), or sulfuryl chloride (SO₂Cl₂) provides a practical route to 2-halopyridines. acs.org This method is valued for the ease of N-oxide preparation, functional group tolerance, and the crystallinity of many pyridine N-oxide precursors. acs.org

Zincke Imines: A novel approach involves the temporary transformation of pyridines into reactive Zincke imine intermediates. This ring-opening and subsequent ring-closing sequence allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgchemrxiv.org

Designed Phosphine (B1218219) Reagents: A method for the 4-halogenation of pyridines involves the installation of a heterocyclic phosphine at the 4-position to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. This technique is applicable to a broad range of unactivated pyridines.

Direct Fluorination: Direct C-H fluorination of pyridines can be achieved using reagents like Selectfluor. acs.orgnih.govacs.orgfigshare.com For instance, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines utilizes Selectfluor in aqueous conditions. acs.orgnih.govacs.orgfigshare.com

| Reagent/Method | Position of Halogenation | Key Features |

| POX₃, SOX₂, SO₂Cl₂ on Pyridine N-oxide | 2-position | Mild conditions, good regioselectivity. acs.org |

| Zincke Imine Intermediates | 3-position | Mild conditions, highly regioselective. chemrxiv.orgchemrxiv.org |

| Designed Phosphine Reagents | 4-position | Applicable to unactivated pyridines. |

| Selectfluor | 3-position (on imidazo[1,2-a]pyridines) | Regioselective monofluorination. acs.orgnih.govacs.orgfigshare.com |

Methyl Group Introduction and Modification Strategies

The introduction of a methyl group onto the pyridine ring can significantly impact a molecule's biological properties. semanticscholar.org However, the regioselective introduction of a methyl group presents its own set of challenges. semanticscholar.org

Key strategies include:

Nucleophilic Attack: Pyridines, being electron-deficient, can react with methyl nucleophiles like methyl lithium or Grignard reagents. These reactions often require cryogenic temperatures. semanticscholar.org To enhance the electrophilicity of the pyridine ring, it can be converted to a pyridinium (B92312) species. semanticscholar.org

Radical Methylation: In situ generated methyl radicals can act as nucleophiles, reacting with a protonated pyridine partner. This approach allows for methylation at room temperature and can utilize greener sources of methyl radicals, such as methanol (B129727). semanticscholar.org

Catalytic Methylation: A rhodium-catalyzed method allows for the direct methylation of pyridines at the C-3 and C-5 positions using methanol or formaldehyde (B43269) as the methyl source. rsc.org This process involves the temporary dearomatization of the pyridine ring. rsc.org

From Existing Functional Groups: A methyl group can also be introduced by modifying an existing functional group on the pyridine ring. semanticscholar.org

| Method | Position of Methylation | Reagents | Key Features |

| Nucleophilic Attack | Varies | MeLi, MeMgX | Often requires low temperatures. semanticscholar.org |

| Radical Methylation | Varies | Peroxides, MeOH | Can be performed at room temperature. semanticscholar.org |

| Rhodium Catalysis | C-3/C-5 | MeOH, Formaldehyde | Catalytic, direct C-H methylation. rsc.org |

Multi-Step Synthetic Routes from Readily Available Precursors

The synthesis of complex pyridines like 2-Chloro-4-fluoro-5-methylpyridine often necessitates multi-step sequences starting from more common and readily available materials.

Transformations from Methylpyridine Derivatives

Methylpyridines, such as picolines, are common starting materials for the synthesis of more complex pyridine derivatives. google.comnih.govscispace.com For example, 2-chloro-5-methylpyridine (B98176) can be prepared from 3-methylpyridine (B133936) (β-picoline) through chlorination. google.comscispace.com Further functionalization can then be carried out.

A continuous flow synthesis method has been developed for the α-methylation of substituted pyridines, producing 2-methylpyridines with high selectivity. nih.govmdpi.com This method is noted for being a greener alternative to traditional batch processes. nih.govmdpi.com

Synthetic Pathways Involving Dihydropyridones and Related Intermediates

Dihydropyridones are versatile intermediates in pyridine synthesis. google.comepo.org A known route to 2-chloro-5-methylpyridine involves the formation of 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comepo.org This intermediate is then halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine, which is subsequently chlorinated to give the final product. google.comepo.org

The Hantzsch dihydropyridine (B1217469) synthesis is a classic method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine. organic-chemistry.orgbenthamdirect.com This dihydropyridine can then be oxidized to the corresponding pyridine. organic-chemistry.org

Cyclization Reactions for Pyridine Core Construction

The construction of the pyridine ring itself through cyclization is a fundamental approach to pyridine synthesis. numberanalytics.combaranlab.org

Common cyclization strategies include:

Condensation Reactions: The Chichibabin synthesis involves the condensation of aldehydes and ammonia to form the pyridine ring. numberanalytics.comwikipedia.org While historically significant, this method often suffers from low yields. wikipedia.org

Bönnemann Cyclization: This method involves the cyclization of a nitrile and an alkyne to form a pyridine derivative. numberanalytics.comwikipedia.org

From α,β-Unsaturated Compounds: A convenient one-pot sequence involving C-H alkenylation, electrocyclization, and aromatization has been developed to synthesize highly substituted pyridines from alkynes and α,β-unsaturated imines, proceeding through dihydropyridine intermediates. nih.govosti.govacs.org

From N-vinyl and N-aryl amides: A single-step conversion of N-vinyl and N-aryl amides to the corresponding pyridines can be achieved by activating the amide with trifluoromethanesulfonic anhydride (B1165640) followed by the addition of a π-nucleophile and subsequent annulation. organic-chemistry.orgorganic-chemistry.org

Emerging Green Chemistry Methodologies in the Synthesis of Halogenated Pyridines

In response to the environmental impact of traditional chemical manufacturing, green chemistry principles are increasingly being integrated into the synthesis of halogenated pyridines. nih.gov These methodologies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.gov Key emerging areas include microwave-assisted synthesis, biocatalysis, and continuous flow chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov These advantages include dramatic reaction rate acceleration, shorter reaction times, higher yields, and improved product purity. nih.gov In the context of halogenated pyridine synthesis, microwave assistance has been successfully applied to nucleophilic substitution reactions for creating fluorinated azines. lookchem.com For example, the synthesis of fluorinated coumarin-pyrimidine hybrids and other fused azaheterocycles demonstrated substantial reductions in reaction time, from hours to mere minutes, with comparable or improved yields. nih.gov This technology is particularly beneficial for the synthesis of fluorinated pyridines from their chloro-precursors, a process that traditionally requires harsh conditions and long reaction times. lookchem.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Fused Azaheterocycles

| Product Type | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Fused Pyridines | Conventional | 24 h | Lower | nih.gov |

| Fused Pyridines | Microwave | 15 min | Higher | nih.gov |

| Pyrimidines (decorated with pyridine) | Conventional | ~5x longer | Slightly lower | nih.gov |

| Pyrimidines (decorated with pyridine) | Microwave | 1x | Slightly higher | nih.gov |

Biocatalytic Halogenation

Biocatalysis offers a highly selective and environmentally benign alternative to classical chemical methods. pnas.org Halogenase enzymes, particularly Fe(II)/α-ketoglutarate-dependent halogenases, are capable of performing site-selective halogenation on unactivated C-H bonds under mild, aqueous conditions. pnas.org These enzymes function by activating a halide anion and directing it to a specific position on a substrate, a level of control that is difficult to achieve with traditional reagents. frontiersin.org While the direct application of halogenases to the synthesis of this compound has not been reported, the field is rapidly advancing. The ability of these enzymes to perform selective chlorination on complex molecules provides a promising future pathway for the green synthesis of intricate halogenated pyridines. pnas.org

Continuous Flow Chemistry

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, is another significant advancement for green and efficient chemical production. youtube.com This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time. youtube.com A key advantage of flow chemistry in the synthesis of halogenated pyridines is the enhanced safety when handling hazardous reagents commonly used in halogenation and nitration reactions. youtube.comyoutube.com The small reaction volumes within the reactor minimize the risks associated with potentially explosive or toxic intermediates. youtube.com Furthermore, flow reactors provide excellent heat transfer, allowing for precise temperature control, and the methodology is readily scalable from laboratory research to industrial production. youtube.com

Novel Reagents and Catalytic Systems

The development of novel reagents and catalysts is central to advancing the synthesis of complex pyridines. To improve regioselectivity, which is a persistent challenge in pyridine chemistry, new strategies have been devised. chemrxiv.org For example, a method for the 3-selective halogenation of pyridines involves their temporary transformation into "Zincke imine" intermediates, which then undergo regioselective halogenation under mild conditions. chemrxiv.org For selective halogenation at the 4-position, heterocyclic phosphines have been designed to be installed as phosphonium salts, which are then displaced by a halide nucleophile. nih.gov This method is effective for a broad range of pyridines, including complex, functionalized molecules. nih.gov In a move towards safer reagents, solid phosgene (B1210022) (triphosgene) has been used as a substitute for the highly toxic gaseous phosgene in chlorination reactions, improving operational safety while maintaining high yields. dissertationtopic.net

Table 2: Examples of Advanced Regioselective Halogenation Methods for Pyridines

| Substrate | Method/Reagent | Position Selectivity | Conditions | Result | Reference |

|---|---|---|---|---|---|

| Various Pyridines | Zincke Ring-Opening / N-halosuccinimide | 3-position | One-pot, mild conditions | Diverse 3-halopyridines | chemrxiv.org |

| Unactivated Pyridines | Heterocyclic Phosphine / LiCl | 4-position | Two-step: salt formation, then displacement | Good yields of 4-chloropyridines | nih.gov |

| 2-Phenylpyridine | Zincke Imine / N-Bromosuccinimide | 3-position | NH4OAc, EtOH, 60 °C | 3-Bromo-2-phenylpyridine | chemrxiv.org |

| 2-Aryl-SF5-pyridine | Phosphonium Salt / LiBr, TfOH | 4-position | 80 °C, 24 h | Good yield of 4-bromopyridine | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Fluoro 5 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridine (B92270) derivatives. The electron-deficient nature of the pyridine ring, enhanced by the presence of halogen substituents, facilitates the attack of nucleophiles.

Influence of Halogen Substituents and Ring Nitrogen on Reactivity

The reactivity of 2-Chloro-4-fluoro-5-methylpyridine in SNAr reactions is dictated by the interplay between the chlorine and fluorine substituents and the activating effect of the ring nitrogen. In pyridine systems, the nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2) and para (C4) positions, making them more susceptible to nucleophilic attack. This is because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state.

The "element effect" in SNAr reactions typically shows a leaving group order of F > Cl > Br > I in activated aryl systems. researchgate.net This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. While chlorine is generally a good leaving group, the exceptional reactivity of the C-F bond often dictates the initial site of substitution in polyhalogenated pyridines.

The pyridine nitrogen plays a crucial role in activating the ring for SNAr. Displacement of leaving groups at the C2 and C4 positions is favored because the negative charge in the intermediate can be delocalized onto the nitrogen atom. stackexchange.com This delocalization provides significant stabilization to the transition state, thereby lowering the activation energy for the substitution process.

Regioselectivity and Site-Specific Transformations

In this compound, the presence of two different halogen atoms at positions activated by the ring nitrogen (C2 and C4) raises the question of regioselectivity. Generally, nucleophilic attack is favored at the C4 position over the C2 position. This preference can be attributed to a combination of steric and electronic factors. Sterically, the C4 position is more accessible to incoming nucleophiles compared to the C2 position, which is adjacent to the ring nitrogen. stackexchange.com Electronically, while both positions are activated, subtle differences in the stability of the respective intermediates can favor C4 substitution. stackexchange.com

However, the high reactivity of the C-F bond often leads to selective substitution at the C4 position. For instance, in reactions of similar polyhalogenated pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, with various nucleophiles, regioselective SNAr reactions have been observed. researchgate.net The specific reaction conditions and the nature of the nucleophile can also influence the regiochemical outcome. For example, in some dihalopyrimidine systems, C2 selectivity can be achieved, challenging the general preference for C4 substitution. wuxiapptec.com

Mechanistic Insights into SNAr Processes in Pyridine Systems

The mechanism of SNAr reactions in pyridine systems proceeds through a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing nitrogen atom in the pyridine ring plays a pivotal role in stabilizing this complex by delocalizing the negative charge. pearson.comresearchgate.net

In the second step, the leaving group departs, and the aromaticity of the pyridine ring is restored. The rate-determining step is typically the formation of the Meisenheimer complex. Computational studies, such as those using Density Functional Theory (DFT), have provided valuable insights into the transition states and activation energies of these reactions, confirming the stabilizing effect of electron-withdrawing groups and the pyridine nitrogen. researchgate.netwuxibiology.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for these transformations.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. rsc.orglibretexts.org For this compound, the chlorine atom at the C2 position is the primary site for this reaction, as C-Cl bonds are generally more reactive than C-F bonds in palladium-catalyzed oxidative addition steps.

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for the efficiency of the reaction. Studies on the Suzuki-Miyaura coupling of 2-chloropyridines with arylboronic acids have demonstrated the feasibility of this transformation. researchgate.net The regioselectivity of these reactions on polyhalogenated pyridines can sometimes be influenced by the reaction conditions and the specific palladium catalyst system employed. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling with Halopyridines

| Halopyridine Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Phenylboronic acid | (NHC)Pd(cinn)Cl | 2-Phenylpyridine | 95 | researchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Arylated pyridine | Variable | beilstein-journals.org |

| 4-Bromobenzaldehyde derivative | Various aryl boronic acids | Pd₂(dba)₃, SPhos, K₃PO₄ | Biaryl compounds | 35-79 | nih.gov |

C-N Bond Forming Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org Similar to the Suzuki-Miyaura coupling, the reactivity of the C-Cl bond in this compound makes the C2 position the likely site for amination. This reaction has broad applicability for the synthesis of arylamines from various amine nucleophiles, including primary and secondary amines. acs.org

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination of the resulting aryl-amine product. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, with different ligands being optimal for different classes of amines and aryl halides. libretexts.org For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) has been shown to occur exclusively at the more reactive bromide position under catalytic conditions, highlighting the potential for selective functionalization of polyhalogenated pyridines. researchgate.net

Mechanistic Studies of Oxidative Addition to Palladium Centers

The oxidative addition of aryl halides to palladium(0) complexes is a fundamental and often rate-determining step in a multitude of palladium-catalyzed cross-coupling reactions. chemistryviews.orgcsbsju.edu While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be constructed by examining studies on related 2-chloropyridines and the general principles of oxidative addition to palladium centers. csbsju.edursc.org

The process involves the insertion of the palladium(0) center into the carbon-chlorine bond of the pyridine ring, leading to a palladium(II) species. This transformation is crucial as it activates the pyridine scaffold for subsequent reactions, such as transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds. csbsju.edu The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction is illustrated below.

Several factors are known to influence the kinetics and success of the oxidative addition step. These include the nature of the palladium catalyst, the ligands adorning the palladium center, and the electronic and steric properties of the pyridine substrate. rsc.org For 2-chloropyridines, the reaction mechanism can be nuanced. A polarized transition state, akin to that in nucleophilic aromatic substitution (SNAr), has been proposed, where heterolytic cleavage of the C-X bond occurs alongside the formation of the Pd-C bond. rsc.org

The electronic nature of the pyridine ring plays a significant role. The inherent electron-deficient character of the pyridine ring, which is further accentuated by the presence of electron-withdrawing fluorine and chlorine atoms, can influence the rate of oxidative addition. Computational studies on related systems have indicated that the distribution of partial charges within the π-complex intermediate, formed between the palladium catalyst and the pyridine substrate, is a key determinant of the reaction pathway. rsc.org

Furthermore, the steric environment around the C-Cl bond is a critical consideration. In the case of this compound, the methyl group at the 5-position does not directly flank the site of oxidative addition. However, studies on substituted 2-halopyridines have revealed that substituents at positions not immediately adjacent to the reacting center can still exert a steric influence on the rate of oxidative addition. rsc.org The choice of phosphine ligands on the palladium catalyst is also paramount, as bulky and electron-rich ligands are known to facilitate the oxidative addition of less reactive aryl chlorides by promoting the formation of the active, low-coordinate Pd(0) species. nih.gov

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. nih.govwikipedia.org This deactivation is often compounded by the protonation or coordination of the pyridine nitrogen with Lewis acids under typical EAS reaction conditions, further reducing the ring's nucleophilicity. wikipedia.orgyoutube.com Consequently, forcing conditions are often required for electrophilic substitution on pyridine, which typically directs incoming electrophiles to the C-3 and C-5 positions. nih.govquora.com

In the case of this compound, the regioselectivity of an EAS reaction would be governed by the combined directing effects of the three substituents:

Chloro (Cl) group at C-2: Halogens are generally deactivating yet ortho, para-directing in benzene chemistry due to a combination of inductive withdrawal and resonance donation. organicchemistrytutor.comlibretexts.org In the pyridine context, a 2-chloro substituent would further deactivate the ring but would direct towards the 3 and 5 positions.

Fluoro (F) group at C-4: Similar to chlorine, fluorine is a deactivating, ortho, para-director. organicchemistrytutor.comlibretexts.org A 4-fluoro substituent would direct incoming electrophiles to the 3 and 5 positions.

Methyl (CH₃) group at C-5: Alkyl groups are activating and ortho, para-directing. organicchemistrytutor.comlibretexts.org A 5-methyl group would activate the ring and direct towards the 2, 4, and 6 positions.

Considering the positions available on the this compound ring (C-3 and C-6), the directing effects can be summarized as follows:

| Position | Directing Effect from 2-Cl | Directing Effect from 4-F | Directing Effect from 5-CH₃ | Overall Consideration |

| C-3 | Favorable (ortho) | Favorable (ortho) | - | Strongly favored by both halogens |

| C-6 | - | - | Favorable (ortho) | Favored by the activating methyl group |

Derivatization and Functional Group Interconversion Strategies

The presence of two distinct halogen atoms on the pyridine ring of this compound offers versatile handles for a range of derivatization and functional group interconversion strategies. The primary pathways for modification are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions on halopyridines, the rate of substitution is influenced by the nature of the halogen and the position on the ring. The general reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is contrary to the trend in SN2 reactions. nih.govnih.gov This is because the rate-determining step is the nucleophilic attack to form a Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom. nih.gov

For this compound, nucleophilic attack can theoretically occur at either the C-2 or C-4 position.

Substitution at C-4 (Displacement of Fluoride): The C-F bond is generally more susceptible to nucleophilic attack than the C-Cl bond in SNAr reactions on electron-deficient rings. nih.gov Therefore, treatment with a suitable nucleophile (e.g., alkoxides, amines, thiols) would likely lead to the selective displacement of the fluorine atom at the C-4 position.

Substitution at C-2 (Displacement of Chloride): While less reactive than the C-F bond, the C-Cl bond at the 2-position is also activated towards nucleophilic attack by the ring nitrogen. youtube.com Under more forcing conditions, or with highly reactive nucleophiles, substitution at the C-2 position may also be achieved. The relative reactivity can be tuned by the choice of nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Stille coupling, are powerful tools for forming new C-C and C-heteroatom bonds on halopyridines. nih.govwikipedia.orglibretexts.org The regioselectivity of these reactions is often complementary to that of SNAr.

Suzuki-Miyaura Coupling: This reaction couples the halopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.orgorganic-chemistry.org The oxidative addition of palladium to the C-Cl bond is generally more facile than to the C-F bond. Therefore, Suzuki-Miyaura coupling on this compound would be expected to occur selectively at the C-2 position, replacing the chlorine atom and leaving the fluorine atom intact. This provides a strategic advantage for synthesizing 2-aryl- or 2-alkyl-4-fluoro-5-methylpyridines. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the halopyridine with an amine. wikipedia.org Similar to the Suzuki coupling, the selectivity is typically governed by the ease of oxidative addition, favoring the C-Cl bond over the C-F bond. Thus, amination would be expected to proceed at the C-2 position. Studies on related dihalopyridines have shown that highly regioselective aminations can be achieved under palladium catalysis. researchgate.net

The following table summarizes the likely regiochemical outcomes for the derivatization of this compound:

| Reaction Type | Reagents | Likely Position of Substitution | Product Type |

| SNAr | Nucleophiles (e.g., R-OH, R-NH₂, R-SH) | C-4 (displacement of -F) | 4-substituted-2-chloro-5-methylpyridine |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | C-2 (displacement of -Cl) | 2-substituted-4-fluoro-5-methylpyridine |

| Buchwald-Hartwig Amination | R-NH₂, Pd catalyst, base | C-2 (displacement of -Cl) | 2-amino-4-fluoro-5-methylpyridine |

By judiciously choosing the reaction type and conditions, either the fluorine or the chlorine atom can be selectively replaced, allowing for the synthesis of a wide array of functionalized pyridine derivatives from this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Chloro 4 Fluoro 5 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. The following sections explore the predicted and inferred NMR characteristics of 2-Chloro-4-fluoro-5-methylpyridine.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two protons on the pyridine (B92270) ring and the three protons of the methyl group, respectively.

For comparison, in 2-chloro-5-methylpyridine (B98176), the proton signals appear at 8.18 (d), 7.45 (dd), and 7.13 (d) ppm, with the methyl signal at 2.27 ppm. chemicalbook.com The introduction of a highly electronegative fluorine atom at position 4 in this compound is expected to deshield the adjacent protons, shifting their signals further downfield.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.5 - 7.8 | d | ~2-3 (⁴JH-F) |

| H-6 | ~8.2 - 8.5 | d | ~5-7 (⁴JH-F) |

| -CH₃ | ~2.3 - 2.5 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum of this compound will provide crucial information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon atom of the methyl group. The chemical shifts of the ring carbons are significantly influenced by the attached substituents (Cl, F, and CH₃) and the nitrogen atom.

The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield. The carbons adjacent to the fluorine (C-3 and C-5) will show smaller two-bond coupling constants (²JC-F). The carbon bearing the chlorine atom (C-2) will also be deshielded.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

| C-2 | ~150 - 155 | ~5-10 (³JC-F) |

| C-3 | ~120 - 125 | ~15-25 (²JC-F) |

| C-4 | ~160 - 165 | ~240-260 (¹JC-F) |

| C-5 | ~135 - 140 | ~10-20 (²JC-F) |

| C-6 | ~145 - 150 | ~3-5 (³JC-F) |

| -CH₃ | ~15 - 20 | ~1-3 (⁴JC-F) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at position 4. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.gov

The signal will be split into a multiplet due to coupling with the adjacent protons (H-3 and H-5, if present) and potentially long-range coupling with the methyl protons. The magnitude of these coupling constants (JF-H) can provide valuable structural information. thermofisher.com The broad chemical shift range of ¹⁹F NMR ensures that the signal is well-resolved and free from overlap with other signals. thermofisher.com

Two-Dimensional and Solid-State NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY would establish the connectivity between coupled protons, for instance, confirming the coupling between H-3 and H-6 with the fluorine atom.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern on the pyridine ring.

Solid-State NMR (ssNMR) could be employed to study the compound in its solid form. This technique is particularly useful for investigating polymorphism, determining intermolecular interactions, and understanding the molecular packing in the crystal lattice. While specific data is not available, ssNMR would be a valuable tool for a complete structural characterization.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups and bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The NIST WebBook provides reference spectra for related compounds like 2-chloropyridine (B119429), which can serve as a basis for prediction. nist.gov

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear around 2850-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the pyridine ring (C=N and C=C bonds) are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F bond stretching is anticipated in the region of 1200-1350 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration is expected to give rise to a band in the 700-850 cm⁻¹ region.

C-H bending: Aromatic C-H out-of-plane bending vibrations will appear in the 800-900 cm⁻¹ region, and their exact position can be indicative of the substitution pattern.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1350 | Strong |

| C-Cl Stretch | 700 - 850 | Medium to Strong |

Raman Spectroscopic Analysis

Raman spectroscopy provides deep insight into the vibrational modes of a molecule. For this compound, while a dedicated experimental spectrum is not widely published, the expected Raman shifts can be inferred from analyses of related substituted pyridines. The vibrational modes are primarily determined by the pyridine ring and the functional groups attached to it: chloro, fluoro, and methyl groups.

The key Raman-active vibrations would include:

Pyridine Ring Modes: The ring breathing and trigonal ring breathing modes are characteristic of the pyridine skeleton and typically appear as strong, sharp bands in the Raman spectrum.

C-H Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while in-plane and out-of-plane bending modes occur at lower frequencies. The methyl (CH₃) group will exhibit symmetric and asymmetric stretching and bending modes.

Other Skeletal Vibrations: Various other skeletal deformations, including C-C stretching and ring torsions, contribute to the fingerprint region of the spectrum, providing a unique pattern for the compound.

In studies of similar molecules like 2-chloropyridine and 3-chloropyridine, density functional theory (DFT) calculations have been shown to provide excellent agreement with experimental Raman data, aiding in the precise assignment of these vibrational modes. researchgate.net

Table 1: Expected Characteristic Raman Vibrational Modes for this compound This table is predictive, based on data from analogous substituted pyridines.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (Predicted) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Methyl C-H Stretch (asymmetric) | 2950 - 3000 | Medium |

| Methyl C-H Stretch (symmetric) | 2870 - 2930 | Medium to Strong |

| Ring Breathing Mode | 980 - 1050 | Strong |

| Trigonal Ring Breathing | 990 - 1020 | Medium |

| C-F Stretch | 1000 - 1350 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| In-plane Ring Bending | 600 - 650 | Medium |

| Out-of-plane Ring Bending | 400 - 450 | Weak to Medium |

Correlation of Experimental and Theoretical Vibrational Spectra

A powerful approach for the unambiguous assignment of vibrational modes is the correlation of experimental infrared (IR) and Raman spectra with theoretical spectra generated through quantum chemical calculations. Density Functional Theory (DFT), particularly using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), has become a standard method for this purpose. researchgate.net

The process involves:

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies and intensities (for both IR and Raman) are calculated for the optimized structure.

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. A uniform scaling factor (typically around 0.96 for B3LYP) is applied to the computed wavenumbers to improve agreement with experimental data. nih.gov

Assignment: The scaled theoretical frequencies are compared with the experimental peaks. The potential energy distribution (PED) analysis from the calculation provides a detailed description of each mode, allowing for confident assignment of the experimental bands.

For related molecules like 2-acetylpyridine, this combined experimental and theoretical approach has resulted in an average deviation of less than 4 cm⁻¹ between observed and calculated band positions, demonstrating the high accuracy of the method. researchgate.net Such a correlative study for this compound would be essential for its definitive vibrational characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is governed by electronic transitions involving the π-system of the pyridine ring and the non-bonding electrons on the nitrogen atom. libretexts.org The primary transitions expected are:

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. For pyridine itself, a strong π → π* transition is observed around 251-257 nm. researchgate.net

n → π Transitions:* This transition involves promoting a non-bonding electron from the nitrogen lone pair into a π* antibonding orbital. It is lower in energy (occurs at a longer wavelength) and is significantly weaker in intensity than the π → π* transition. In pyridine, this band is observed near 270 nm. researchgate.net

The substituents (Cl, F, and CH₃) on the pyridine ring act as auxochromes, modifying the energy of these transitions and thus shifting the absorption maxima (λ_max).

Halogens (Cl, F): Through their inductive (-I) and resonance (+R) effects, halogens can cause a bathochromic shift (shift to longer wavelength) of the π → π* bands.

Methyl Group (CH₃): As an electron-donating group, the methyl group typically induces a slight bathochromic shift.

Studies on disubstituted pyridines confirm that their UV absorption spectra are complex and depend on the electronic nature and position of the substituents, often resembling those of meta-disubstituted benzenes. icm.edu.plchemicalpapers.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have proven to be a robust and accurate method for predicting and interpreting the UV-Vis spectra of substituted pyridines, providing reliable λ_max values that correlate well with experimental data. nih.gov

Table 2: Predicted Electronic Transitions for this compound This table is predictive, based on general principles and data from analogous compounds.

| Transition Type | Expected λ_max Range (nm) | Relative Intensity | Orbitals Involved |

| π → π | 255 - 275 | High | Promotion of electron from HOMO to LUMO or LUMO+1 |

| n → π | 270 - 290 | Low | Promotion of electron from Nitrogen lone pair to LUMO |

X-ray Crystallography and Solid-State Architecture

Determination of Crystal Structure and Molecular Conformation

While a specific single-crystal X-ray diffraction study for this compound is not available in open-access databases, its molecular conformation can be confidently predicted. The core pyridine ring is inherently planar. The attached chloro, fluoro, and methyl substituents will lie in or very close to the plane of the aromatic ring to maximize conjugation and minimize steric hindrance. Studies on numerous substituted pyridine derivatives confirm this tendency for planarity. mdpi.comnih.gov

The precise bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, in 2-halopyridines, a shortening of the N–C(2) bond is often observed due to the electron-withdrawing nature of the halogen at that position. researchgate.net The C-F, C-Cl, and C-C(methyl) bond lengths would be expected to fall within their typical ranges for aromatic systems. A definitive determination of these parameters awaits experimental crystallographic analysis.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound will be dictated by a network of non-covalent intermolecular interactions. Based on the functional groups present, the following interactions are expected to be significant in directing the crystal packing:

Hydrogen Bonds: Although lacking classic strong hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···F hydrogen bonds are highly probable. The aromatic C-H groups and the methyl C-H groups can act as donors, while the pyridine nitrogen and the fluorine atom are potential acceptors. acs.orgnih.gov

Halogen Bonds: The chlorine atom at the 2-position can act as a halogen bond donor, forming C-Cl···N interactions with the nitrogen atom of an adjacent molecule. This type of interaction is a well-established and structure-directing force in the crystals of many halopyridines. mdpi.comju.edu.jo The fluorine atom is generally a poor halogen bond donor but can act as an acceptor.

π–π Stacking Interactions: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing halogen substituents, can promote face-to-face or offset π–π stacking interactions between parallel pyridine rings in adjacent molecules. acs.org

The interplay and competition between these different interactions will determine the final three-dimensional supramolecular assembly. nih.gov For example, in many halopyridine co-crystals, a hierarchy of interactions is observed where strong hydrogen bonds form primary motifs, which are then linked into larger structures by weaker halogen bonds and π–π interactions. mdpi.com

Table 3: Potential Intermolecular Interactions in Crystalline this compound This table is predictive, based on crystallographic studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance in Packing |

| Hydrogen Bond | C-H (Aromatic) | N (Pyridine) | 2.3 - 2.7 (H···N) | High |

| Hydrogen Bond | C-H (Aromatic/Methyl) | F (Fluoro) | 2.2 - 2.6 (H···F) | Medium |

| Halogen Bond | C-Cl (Chloro) | N (Pyridine) | 3.0 - 3.4 (Cl···N) | High |

| π–π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 (Centroid-Centroid) | Medium to High |

Based on a thorough review of available scientific literature, detailed computational and theoretical modeling studies specifically focused on the chemical compound this compound are not present in the public domain. As a result, the specific data required to populate the requested article sections and subsections—including Density Functional Theory (DFT) investigations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, prediction of Non-Linear Optical (NLO) properties, and mechanistic computational studies—are unavailable for this particular molecule.

Constructing an article with the requested level of scientific accuracy and detail is not possible without access to published research data derived directly from the computational analysis of this compound. Information on related or analogous compounds cannot be used as a substitute, as the computational properties are specific to the unique molecular structure of each chemical entity.

Computational Chemistry and Theoretical Modeling of 2 Chloro 4 Fluoro 5 Methylpyridine

Conformational Analysis through Theoretical Methods

Theoretical and computational chemistry serves as a powerful tool for investigating the conformational landscape of molecules, providing insights into their three-dimensional structures and the energetics of different spatial arrangements. In the case of 2-chloro-4-fluoro-5-methylpyridine, conformational analysis primarily revolves around the orientation of the methyl group, as the pyridine (B92270) ring itself is inherently aromatic and thus largely planar. The substituents—chlorine and fluorine atoms—are not subject to conformational changes in the same manner as the rotatable methyl group.

The planarity of the substituted pyridine ring is a key feature. The delocalized π-electron system of the aromatic ring dictates a flat structure. The presence of chloro, fluoro, and methyl substituents is not expected to significantly distort the ring from planarity. Computational studies on various substituted pyridines confirm that the ring maintains its planar geometry, with substituents lying in the same plane as the ring.

The primary focus of a conformational analysis of this compound using theoretical methods would be the rotation of the methyl group around the C-C bond connecting it to the pyridine ring. This rotation is not entirely free and is characterized by a rotational energy barrier. Theoretical calculations, such as those employing Density Functional Theory (DFT), are well-suited to model this phenomenon.

For a methyl group attached to an aromatic ring, the rotational barrier is typically low. The barrier arises from steric and electronic interactions between the hydrogen atoms of the methyl group and the adjacent atoms or π-system of the ring. Theoretical studies on para-substituted toluenes have shown that the magnitude of the rotational barrier can be influenced by the nature of the other substituents on the ring. benthamdirect.com

In the case of this compound, the methyl group is situated between a chlorine atom and a hydrogen atom on the pyridine ring. The rotation of the methyl group will therefore be influenced by the steric hindrance imposed by the adjacent chlorine atom. It is anticipated that the most stable conformation will be one that minimizes the steric repulsion between the hydrogen atoms of the methyl group and the bulky chlorine atom.

The rotational barrier for the methyl group in similar small organic molecules has been a subject of both experimental and theoretical investigation. For instance, in some antiviral drug molecules, the rotational dynamics of methyl groups have been shown to have significantly reduced potential energy barriers, which can be crucial for their biochemical activity. nih.gov In a computational study of 2-amino-5-methyl pyridine, the optimized structure and energies were analyzed using DFT with a B3LYP/6-311++G(d,p) basis set, indicating that such methods are appropriate for studying this class of compounds. tandfonline.com

The potential energy surface for the methyl rotation in this compound would likely exhibit a three-fold symmetry, with three energy minima and three transition states corresponding to the rotation of the methyl group by 360°. The energy difference between the minima and maxima on this surface represents the rotational barrier.

A hypothetical data table for the rotational barrier of the methyl group in this compound, based on typical values from related molecules, is presented below. It is important to note that these are estimated values for illustrative purposes, as direct experimental or computational data for this specific molecule is not available.

| Parameter | Estimated Value (kJ/mol) | Method |

|---|---|---|

| Rotational Barrier of Methyl Group | 4 - 8 | DFT (e.g., B3LYP/6-311++G(d,p)) |

Advanced Applications of 2 Chloro 4 Fluoro 5 Methylpyridine in Chemical Sciences

Strategic Intermediate in Organic Synthesis for Complex Molecules

The distinct reactivity of the substituents on the 2-chloro-4-fluoro-5-methylpyridine ring makes it a strategic intermediate in the synthesis of complex, high-value molecules. Organic chemists leverage the differential reactivity of the chloro and fluoro groups, as well as the potential for functionalization of the methyl group, to build intricate molecular frameworks through sequential, site-selective reactions.

A significant application of this compound is in the synthesis of novel heteroaryl-substituted macrocyclic compounds. These complex structures are at the forefront of research into targeted therapeutics. For instance, in the development of inhibitors for the challenging cancer target KRAS G12C, this compound serves as a key starting material. Its pyridine (B92270) core is incorporated into the macrocyclic structure, which is designed to bind specifically to the mutated protein, thereby inhibiting its oncogenic activity. The synthesis involves multi-step sequences where the pyridine unit is methodically elaborated and cyclized to form the final, large-ring system.

Contributions to Medicinal Chemistry and Drug Discovery

The utility of this compound is particularly prominent in medicinal chemistry, where the pyridine motif is a common feature in many biologically active compounds. Its derivatives are being investigated for various therapeutic applications, underscoring its importance in modern drug discovery.

Precursors for Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

This substituted pyridine is a direct precursor to complex APIs. Its role in the synthesis of KRAS G12C inhibitors exemplifies its value. In these synthetic pathways, the compound is not merely a simple building block but a foundational component that constitutes a significant portion of the final API's core structure. The chlorine atom at the 2-position provides a reactive handle for cross-coupling reactions, a common strategy for building carbon-carbon or carbon-heteroatom bonds, which are essential for assembling the complex architecture of the drug candidate.

Table 1: Role of this compound in KRAS G12C Inhibitor Synthesis

| Starting Intermediate | Resulting Complex Molecule Class | Therapeutic Significance |

|---|

Building Blocks for High-Value Therapeutic Agents

The development of inhibitors for KRAS, one of the most frequently mutated oncogenes in human cancers, represents a major challenge in oncology. The G12C mutation, in particular, has been the target of intensive drug discovery efforts. The successful incorporation of the this compound scaffold into potent and selective KRAS G12C inhibitors highlights its role in creating high-value therapeutic agents. These inhibitors are designed to form a covalent bond with the cysteine residue of the mutated KRAS protein, leading to its inactivation and offering a promising therapeutic strategy for patients with specific lung, colorectal, and pancreatic cancers.

Structure-Activity Relationship (SAR) Studies of Pyridine-Based Bioactive Compounds

While specific SAR studies focused exclusively on this compound are not extensively published, the influence of its substituents can be understood from general principles of medicinal chemistry. The electronic properties and steric profile of a molecule are critical for its interaction with biological targets.

The pyridine ring itself is a bioisostere of a benzene (B151609) ring but with the added feature of a nitrogen atom that can act as a hydrogen bond acceptor. The substituents on this compound further modulate its properties:

2-Chloro Group: The chlorine atom is an electron-withdrawing group that can influence the pKa of the pyridine nitrogen. It also serves as a crucial leaving group for nucleophilic aromatic substitution (SNAr) or as a site for transition metal-catalyzed cross-coupling reactions, enabling the attachment of other molecular fragments.

4-Fluoro Group: Fluorine is the most electronegative element, and its substitution on the pyridine ring significantly alters the electron distribution, potentially enhancing binding interactions with a protein target through favorable electrostatic contacts. It can also improve metabolic stability and membrane permeability.

5-Methyl Group: The methyl group is a small, lipophilic substituent that can occupy hydrophobic pockets within a protein's binding site. This can lead to enhanced binding affinity through van der Waals interactions.

The combination of these groups on the pyridine scaffold provides a unique template for drug design, allowing for the fine-tuning of a compound's pharmacological profile.

Table 2: Analysis of Substituent Effects in Structure-Activity Relationships (SAR)

| Substituent | Position | Potential Influence on Bioactivity |

|---|---|---|

| Chloro | 2 | Acts as a reactive site for synthesis (coupling reactions); electron-withdrawing nature affects ring electronics. |

| Fluoro | 4 | Modulates electronic properties; can improve metabolic stability and binding affinity through specific interactions. |

Role in Agrochemical Development

Pyridine derivatives are a cornerstone of the modern agrochemical industry, forming the chemical basis for a wide range of high-efficacy, low-toxicity herbicides, insecticides, and fungicides.

Synthesis of Advanced Pesticide Intermediates

Many chlorinated and fluorinated methylpyridines are key intermediates in the production of fourth-generation pesticides. For example, related compounds like 2-chloro-5-methylpyridine (B98176) are precursors to major insecticides such as imidacloprid, and 2-chloro-5-trifluoromethylpyridine is used to synthesize herbicides like fluazifop-butyl. google.comepo.orgagropages.comgoogle.com These compounds have revolutionized pest control due to their targeted activity and improved environmental profiles compared to older generations of pesticides. agropages.com

While the specific role of this compound in the synthesis of commercialized pesticides is not as extensively documented in public literature as its applications in medicinal chemistry, its structural motifs are characteristic of modern agrochemical design. The presence of both chloro and fluoro substituents suggests its potential as an intermediate for developing new active ingredients with desirable properties, such as enhanced efficacy, altered spectrum of activity, or improved resistance management.

Design and Development of Novel Agrochemical Agents with Enhanced Properties

The strategic incorporation of fluorine atoms and chlorinated pyridine rings has become a cornerstone in the development of modern agrochemicals, leading to compounds with enhanced efficacy, metabolic stability, and targeted action. While direct applications of this compound in commercialized agrochemicals are not extensively documented, its structural motifs are present in several key active ingredients. This compound serves as a valuable intermediate, building upon the well-established use of its chemical relatives, such as 2-chloro-5-methylpyridine and 2-chloro-5-trifluoromethylpyridine, in the synthesis of potent herbicides and insecticides.

The presence of a chlorine atom at the 2-position of the pyridine ring is a critical feature for the synthesis of various agrochemicals. For instance, 2-chloro-5-methylpyridine is a known precursor in the production of neonicotinoid insecticides. Furthermore, the trifluoromethyl group, often introduced via intermediates like 2-chloro-5-trifluoromethylpyridine, is a key component in a range of herbicides.

The introduction of a fluorine atom at the 4-position of the pyridine ring, as seen in this compound, is a strategic modification. Fluorine's high electronegativity can significantly alter the electronic properties of the molecule, potentially leading to enhanced binding affinity to target enzymes or receptors in pests and weeds. This can result in higher potency and allow for lower application rates, which is environmentally advantageous. Moreover, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound, leading to a longer duration of action in the field.

The development of next-generation agrochemicals often involves the synthesis and screening of a wide array of structural analogs. This compound represents a logical step in the evolution of pyridine-based agrochemical intermediates, offering a unique combination of substituents that can be exploited to fine-tune the biological activity and physicochemical properties of the final product. Research in this area continues to explore how the precise placement of halogen atoms on the pyridine ring can lead to the discovery of novel agrochemicals with improved performance and safety profiles.

Table 1: Key Agrochemicals Derived from Related Pyridine Intermediates

| Agrochemical Class | Example Active Ingredient | Key Pyridine Intermediate |

|---|---|---|

| Herbicide | Fluazifop-p-butyl | 2-Chloro-5-trifluoromethylpyridine |

| Insecticide | Imidacloprid | 2-Chloro-5-chloromethylpyridine |

| Fungicide | Fluazinam | 2-Amino-3-chloro-5-trifluoromethylpyridine |

Emerging Applications in Materials Science

Based on extensive searches of publicly available scientific literature and patent databases, there is currently no documented information regarding the specific application of this compound in the following areas of materials science.

Development of Functional Materials

There is no available research detailing the use of this compound in the development of functional materials.

Exploration in Nonlinear Optical Materials and Chiral Dopants

There is no available research on the exploration of this compound for applications in nonlinear optical materials or as a chiral dopant.

Conclusion and Future Research Directions

Summary of Key Findings on 2-Chloro-4-fluoro-5-methylpyridine Research

This compound has emerged as a significant heterocyclic building block in organic synthesis. Its primary importance lies in its role as a key intermediate for producing a range of more complex molecules, particularly in the agrochemical and pharmaceutical industries. epo.orgagropages.com The strategic placement of chloro, fluoro, and methyl substituents on the pyridine (B92270) ring provides a unique combination of reactivity and functionality. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is a prime site for cross-coupling reactions, allowing for the introduction of various carbon and heteroatom-based groups. The fluorine atom at the 4-position enhances the molecule's electrophilicity and can influence the biological activity and pharmacokinetic properties of its derivatives. nih.govacs.org The methyl group at the 5-position offers a site for further functionalization or can serve to modulate the steric and electronic properties of the final products. Research has primarily focused on leveraging this reactivity to construct more elaborate molecular architectures.

Challenges and Opportunities in the Synthesis of Polysubstituted Pyridines

The synthesis of polysubstituted pyridines, including derivatives of this compound, presents both persistent challenges and significant opportunities for innovation. numberanalytics.com A primary challenge is achieving high regioselectivity, especially when introducing multiple different substituents onto the pyridine core. numberanalytics.com Traditional condensation and cyclization methods can sometimes lead to mixtures of isomers, necessitating complex purification steps. numberanalytics.com Furthermore, the scalability of many modern synthetic methods, such as certain cross-coupling reactions, can be a hurdle for industrial applications. numberanalytics.com

However, these challenges create substantial opportunities. There is a growing demand for novel, efficient, and atom-economical methods for pyridine synthesis. organic-chemistry.org The development of new catalytic systems, including those based on earth-abundant metals, is an active area of research. rsc.org Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, offer a powerful strategy for increasing efficiency and molecular diversity. rsc.orgresearchgate.net Additionally, the functionalization of pyridine C-H bonds is a burgeoning field that promises to streamline synthetic routes by avoiding the need for pre-functionalized starting materials. uni-muenster.dersc.org Overcoming these synthetic hurdles will be critical for unlocking the full potential of polysubstituted pyridines in various scientific fields.

Prospective Research Avenues for this compound and its Derivatives

The unique structural features of this compound make it a versatile platform for future research. Several promising avenues exist for further exploration, ranging from novel synthetic transformations to the discovery of new biological applications.

The reactivity of the C-Cl bond in this compound makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. wikipedia.orglibretexts.org Future research could focus on expanding the scope of these transformations to include novel and complex coupling partners, thereby generating a diverse library of derivatives. A particularly exciting frontier is the development of asymmetric catalytic methods. numberanalytics.comacs.org The creation of chiral pyridine derivatives is of immense interest in medicinal chemistry, and designing chiral ligands and catalysts that can control the stereochemistry of reactions involving this scaffold would be a significant advancement. numberanalytics.comacs.org This could lead to the enantioselective synthesis of new biologically active molecules. nih.govacs.org

While this compound is a known intermediate, the biological activities of its direct derivatives are not extensively documented in publicly available literature. The presence of a fluorinated pyridine ring, a common motif in many successful drugs and agrochemicals, suggests that derivatives of this compound could exhibit a range of biological effects. nih.govmyscience.orgrsc.org Future research should involve the systematic synthesis of derivative libraries through the functionalization of the chloro and methyl groups. These libraries could then be screened against a wide variety of biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify new lead compounds for drug discovery. The fluorine atom can be particularly advantageous, potentially enhancing binding affinity, metabolic stability, and membrane permeability. acs.org

A deeper understanding of the physicochemical properties of this compound can be achieved through advanced analytical and computational techniques. Detailed spectroscopic analysis, including two-dimensional NMR techniques and single-crystal X-ray diffraction, can provide precise information about its structure and conformation. researchgate.netrsc.orgaip.org

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the molecule's electronic structure, reactivity, and potential interactions with biological targets. bohrium.comnih.govresearchgate.net DFT studies can be used to calculate molecular orbitals, predict sites of electrophilic and nucleophilic attack, and model reaction mechanisms. bohrium.comfrontiersin.orgnih.gov This computational insight can guide synthetic efforts by predicting the feasibility of new reactions and help in the rational design of derivatives with desired electronic and steric properties for enhanced biological activity.

Interactive Data Table: Future Research Directions

| Research Avenue | Key Objectives | Potential Impact |

| Catalytic Transformations | Develop novel cross-coupling protocols; explore new catalyst systems (e.g., Ni, Cu). | Increased synthetic efficiency and access to a wider range of derivatives. |

| Asymmetric Synthesis | Design and screen chiral ligands for enantioselective functionalization. | Access to new chiral building blocks for pharmaceuticals. numberanalytics.com |

| Biological Screening | Synthesize and screen a library of derivatives against diverse biological targets. | Discovery of novel lead compounds for drug and agrochemical development. rsc.org |

| Spectroscopic Analysis | Perform in-depth 2D NMR and X-ray crystallography studies. | Elucidation of precise structural and conformational data. researchgate.netrsc.org |

| Computational Modeling | Use DFT to model reactivity, electronic properties, and enzyme-ligand interactions. | Rational design of new derivatives and prediction of reaction outcomes. nih.govfrontiersin.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-4-fluoro-5-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of pyridine precursors. For example, regioselective chlorination/fluorination can be achieved using reagents like POCl₃ or DAST (diethylaminosulfur trifluoride). Optimization may include adjusting temperature (e.g., 0–80°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst selection (e.g., Lewis acids). Similar strategies are employed for regioexhaustive functionalization of chloro-trifluoromethyl pyridines, where stepwise substitution preserves core reactivity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ¹³C NMR resolve halogen and methyl group positions.

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₆H₅ClFN, MW: 159.56 g/mol) and isotopic patterns.

- X-ray Crystallography : Determines crystal packing and substituent geometry, as demonstrated for structurally related fluoro-phenylpyridines .

Q. How does the reactivity of this compound compare to other halogenated pyridines in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom at C2 is more reactive toward nucleophiles (e.g., amines, alkoxides) due to lower electronegativity compared to fluorine. Fluorine at C4 stabilizes the ring electronically, reducing reactivity at adjacent positions. Methyl at C5 introduces steric hindrance, which can be mitigated using bulky bases (e.g., DBU) to enhance substitution efficiency. Comparative studies on chloro-fluoro-pyridines highlight these trends .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the interaction of this compound with biological targets or material surfaces?

- Methodological Answer : DFT calculates electron density maps, HOMO-LUMO gaps, and Fukui indices to identify reactive sites. For instance, pyridine derivatives’ corrosion inhibition mechanisms are modeled by analyzing charge transfer between the compound and metal surfaces. Such methods validate experimental findings and guide functional group modifications .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridines, such as CYP1B1 inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies isolate substituent effects. For example, in CYP1B1 inhibitors, C2 pyridine substitutions enhance activity compared to C3/C4 positions. Conflicting data may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardizing protocols (e.g., EROD assay) and comparing IC₅₀ values under identical conditions clarify discrepancies .

Q. How do environmental interfaces (e.g., indoor surfaces) influence the stability and degradation pathways of this compound?

- Methodological Answer : Surface interactions are studied via microspectroscopic imaging (e.g., AFM, ToF-SIMS) to track adsorption/desorption kinetics. Oxidants (e.g., ozone) and humidity accelerate degradation. Stability assays under controlled conditions (25°C, 50% RH) paired with GC-MS identify breakdown products like fluorinated carboxylic acids .

Q. What role do steric and electronic effects play in designing this compound derivatives for catalytic applications?

- Methodological Answer : Methyl at C5 introduces steric bulk, which can be leveraged to modulate ligand-metal coordination in catalysis. Fluorine’s electron-withdrawing effect enhances electrophilicity at C2, favoring cross-coupling reactions (e.g., Suzuki-Miyaura). Computational docking (e.g., AutoDock) optimizes ligand geometry for metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.